molecular formula C20H21N5O2 B2812543 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034399-87-4

2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2812543
CAS No.: 2034399-87-4
M. Wt: 363.421
InChI Key: ZCEAMSUHWUEFRV-UHFFFAOYSA-N
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Description

2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional structure combining a quinoxaline ring, a piperidine scaffold, and a 2,6-dimethylpyrimidine ether moiety. The quinoxaline core is a privileged structure in drug design, known to confer diverse biological activities, including antimicrobial, antitumor, and antiprotozoal effects . The 2,6-dimethylpyrimidine group is a key pharmacophore found in allosteric inhibitors of enzymes such as Carbamoyl phosphate synthetase 1 (CPS1), which is a target in oncology research . This specific molecular architecture suggests potential application as a core scaffold for developing enzyme inhibitors, particularly in the kinase family. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex bioactive molecules. Its structure is also relevant for probing structure-activity relationships (SAR) in the development of novel therapeutic agents for conditions such as infectious diseases, cancer, and neurological disorders . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-10-19(23-14(2)22-13)27-15-6-5-9-25(12-15)20(26)18-11-21-16-7-3-4-8-17(16)24-18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEAMSUHWUEFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Solubility: The quinoxaline-pyrimidine-piperidine hybrid is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), similar to the acrylate derivative, which crystallizes in petroleum ether/ethyl acetate mixtures .
  • Thermal Stability: Quinoxaline derivatives generally display higher thermal stability due to aromatic stacking, whereas acrylates (as in ) may decompose at lower temperatures.
  • Biological Relevance: Quinoxalines are explored for anticancer and antimicrobial activities, whereas the acrylate in is highlighted as a synthetic intermediate. The pyrimidine substituent in the target compound could enhance DNA-binding affinity compared to simpler piperidine-carbonyl analogs .

Intermolecular Interactions and Crystal Packing

The compound in forms H-bonded dimers via hydroxyl groups and stabilizes through C-H···π interactions between piperidine and aromatic systems. However, the absence of a hydroxyphenyl group in the target compound might reduce H-bonding propensity compared to the acrylate derivative .

Q & A

Q. What are the established synthetic pathways for 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the quinoxaline core can be functionalized via condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The piperidine and pyrimidine moieties are introduced through nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents like DMF . Optimization of reaction parameters (temperature, solvent, catalyst) is critical: for instance, IR and GC-MS data have shown that higher temperatures (80–100°C) improve yields but may require stringent purification via column chromatography .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key techniques include:

  • NMR spectroscopy : For confirming the quinoxaline C=O group (~165 ppm in 13C^{13}\text{C} NMR) and piperidine/pyrimidine substituents.
  • Mass spectrometry : Despite low molecular ion intensity (0.5–8% in GC-MS), fragmentation patterns can validate the molecular weight .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (carbonyl) and ~1250 cm1^{-1} (C-O-C ether linkage) are diagnostic .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Testing against kinases or acetylcholinesterase via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Substituent variation : Compare analogs with halogenated pyrimidines (e.g., 2,6-dichloro vs. dimethyl groups) to assess steric/electronic effects on binding .
  • Scaffold hybridization : Integrate morpholine or pyridazine rings (see analogs in ) to modulate solubility and target affinity.
  • Computational docking : Use tools like AutoDock to predict interactions with biological targets (e.g., HER2 kinase) .

Q. What computational methods are effective for predicting reaction pathways and intermediates?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps like piperidine acylation .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

Q. How should contradictory spectral or bioactivity data be resolved?

  • Case example : Low molecular ion intensity in GC-MS (as seen in ) may arise from thermal instability. Validate via high-resolution ESI-MS.
  • Bioactivity discrepancies : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What strategies mitigate challenges in studying heterocyclic interactions (e.g., piperidine-pyrimidine synergy)?

  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .
  • Dynamic NMR : Probe conformational flexibility of the piperidine ring in solution .

Q. How can researchers address poor solubility or stability during in vitro studies?

  • Formulation : Use cyclodextrin-based complexation or PEGylation to enhance aqueous solubility .
  • Stability assays : Monitor degradation under varying pH and temperature via LC-MS .

Q. What experimental designs optimize enzyme inhibition assays for this compound?

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
  • High-throughput screening : Combine microfluidics and fluorescence polarization for rapid IC50_{50} determination .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalysis : Use immobilized lipases for acylation steps to reduce waste .

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